molecular formula C4H4BrIN2 B2759527 3-bromo-4-iodo-1-methyl-1H-pyrazole CAS No. 1619993-43-9

3-bromo-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B2759527
CAS No.: 1619993-43-9
M. Wt: 286.898
InChI Key: FTFNNSZUIOUGPW-UHFFFAOYSA-N
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Description

“3-bromo-4-iodo-1-methyl-1H-pyrazole” is a chemical compound with the molecular formula C4H4BrIN2 . It is used as a pharmaceutical intermediate . The compound has a molecular weight of 286.9 .


Synthesis Analysis

The synthesis of pyrazoles involves a variety of methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The reaction conditions are mild, and the substrate scope is broad .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C4H4BrIN2/c1-8-2-3 (6)4 (5)7-8/h2H,1H3 . The compound has a boiling point of 291.1±20.0 C at 760 mmHg .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a boiling point of 291.1±20.0 C at 760 mmHg . The compound is sparingly soluble in water .

Safety and Hazards

The compound is considered harmful and has the GHS07 pictogram . It can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound should be stored at 4C and protected from light .

Properties

IUPAC Name

3-bromo-4-iodo-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrIN2/c1-8-2-3(6)4(5)7-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFNNSZUIOUGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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